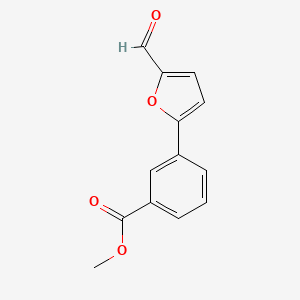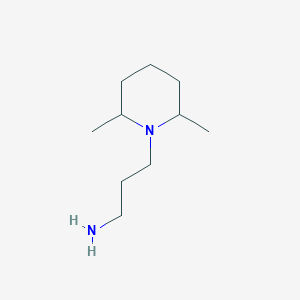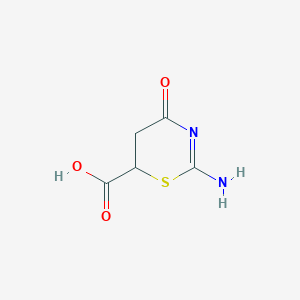
Methyl 3-(5-formyl-2-furyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-formyl-2-furyl)benzoate is an organic compound with the molecular formula C13H10O4 It is characterized by the presence of a benzoate ester linked to a furan ring, which is further substituted with a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(5-formyl-2-furyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(5-formyl-2-furyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: 3-(5-carboxy-2-furyl)benzoate.
Reduction: Methyl 3-(5-hydroxymethyl-2-furyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(5-formyl-2-furyl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Potential precursor for the development of pharmaceutical compounds with biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(5-formyl-2-furyl)benzoate depends on its chemical reactivity. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The ester functionality can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The furan ring can engage in aromatic substitution reactions, allowing for further derivatization.
Comparación Con Compuestos Similares
Methyl 2-formylbenzoate: Similar structure but with the formyl group on the benzoate ring.
Methyl 3-formylbenzoate: Lacks the furan ring, making it less versatile in certain reactions.
Methyl 3-(5-carboxy-2-furyl)benzoate: Oxidized form of methyl 3-(5-formyl-2-furyl)benzoate.
Uniqueness: this compound is unique due to the presence of both a formyl group and a furan ring, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple functionalization pathways, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
methyl 3-(5-formylfuran-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-16-13(15)10-4-2-3-9(7-10)12-6-5-11(8-14)17-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJUCGRDCLMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392613 |
Source


|
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591723-69-2 |
Source


|
| Record name | Methyl 3-(5-formyl-2-furyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Piperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)


![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)



![1-[(4-Methoxyphenyl)-phenylmethyl]piperazine](/img/structure/B1351553.png)


